Differential Aβ42 and Aβ40 Inhibition Potency vs. AZ3303 and AZ1136
AZ4800 exhibits 2.8-fold greater potency against Aβ42 compared to Aβ40, whereas AZ3303 and AZ1136 show less than 2-fold differentiation. In HEK/APPswe cells, AZ4800 inhibits Aβ42 with IC50 = 26 ± 6 nM and Aβ40 with IC50 = 60 ± 14 nM [1]. By comparison, AZ3303 inhibits Aβ42 with IC50 = 74 ± 10 nM (2.8-fold less potent than AZ4800) and Aβ40 with IC50 = 810 ± 70 nM [1]. AZ1136 is substantially weaker, with Aβ42 IC50 = 990 ± 150 nM and Aβ40 IC50 = 1,400 ± 100 nM [1].
| Evidence Dimension | Aβ42 and Aβ40 inhibition potency (IC50) in HEK/APPswe cells |
|---|---|
| Target Compound Data | Aβ42 IC50 = 26 ± 6 nM; Aβ40 IC50 = 60 ± 14 nM |
| Comparator Or Baseline | AZ3303: Aβ42 IC50 = 74 ± 10 nM, Aβ40 IC50 = 810 ± 70 nM; AZ1136: Aβ42 IC50 = 990 ± 150 nM, Aβ40 IC50 = 1,400 ± 100 nM |
| Quantified Difference | AZ4800 is 2.8-fold more potent at Aβ42 and 13.5-fold more potent at Aβ40 vs. AZ3303; 38-fold and 23-fold more potent vs. AZ1136 |
| Conditions | HEK/APPswe cells, 5 h incubation, 0.5% DMSO final concentration |
Why This Matters
Researchers requiring potent Aβ42 reduction at low nanomolar concentrations should prioritize AZ4800 over AZ3303 or AZ1136.
- [1] Borgegard T, Juréus A, Olsson F, et al. First and second generation γ-secretase modulators (GSMs) modulate amyloid-β (Aβ) peptide production through different mechanisms. J Biol Chem. 2012;287(15):11810-9. View Source
